1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine
Description
Properties
IUPAC Name |
1-[2-(2-chloro-5-methylphenoxy)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-11-2-3-12(14)13(10-11)17-9-8-16-6-4-15-5-7-16/h2-3,10,15H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUGZHROTCNZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperazine Mono-Hydrochloride Intermediate
A common initial step is the preparation of piperazine mono-hydrochloride by reacting piperazine with piperazine dihydrochloride in a polar solvent such as methanol, ethanol, or water. The molar ratio of piperazine to piperazine dihydrochloride is typically close to 1:0.9 to 1:1.05. The reaction is conducted under reflux with stirring for about 1 to 1.2 hours, followed by cooling to around 10–15 °C and filtration to isolate the mono-hydrochloride salt. The solid is washed with a small amount of the solvent and dried at 50–75 °C for 5 to 7.5 hours to obtain a dry intermediate suitable for the next step.
| Parameter | Typical Range/Value |
|---|---|
| Piperazine : Piperazine dihydrochloride molar ratio | 1 : 0.9–1.05 |
| Solvent | Methanol, Ethanol, or Water |
| Reaction temperature | Reflux (~65–80 °C) |
| Reaction time | 1–1.2 hours |
| Cooling temperature | 10–15 °C |
| Drying temperature | 50–75 °C |
| Drying time | 5–7.5 hours |
Alkylation with 2-(2-Chloro-5-methyl-phenoxy)ethyl Derivative
The key alkylation step involves reacting the piperazine mono-hydrochloride with 2-(2-chloro-5-methyl-phenoxy)ethyl chloride or a similar halogenated phenoxyethyl compound. This reaction is typically carried out in a polar or non-polar solvent depending on the specific protocol:
- Polar solvents: Methanol, ethanol, or water.
- Non-polar solvents: Dichloromethane, chloroform, toluene, or hexane.
The molar ratio of piperazine mono-hydrochloride to the halogenated phenoxyethyl compound is generally around 1.8:1 to 2.1:1 to ensure complete reaction with minimal side products.
The reaction mixture is heated to temperatures ranging from 40 °C to 100 °C and maintained for 2 to 6.5 hours under stirring. After completion, partial solvent removal by vacuum distillation is performed, followed by cooling and filtration to recover piperazine dihydrochloride byproduct, which can be recycled.
| Parameter | Typical Range/Value |
|---|---|
| Piperazine mono-hydrochloride : Halogenated phenoxyethyl molar ratio | 1.8 : 1 to 2.1 : 1 |
| Solvent | Methanol, Ethanol, Water, or Dichloromethane |
| Reaction temperature | 40–100 °C |
| Reaction time | 2–6.5 hours |
| Solvent removal | Vacuum distillation at < 75 °C |
| Byproduct recovery | Filtration and drying at 50–65 °C |
Purification and Isolation
The filtrate containing the crude 1-[2-(2-chloro-5-methyl-phenoxy)-ethyl]-piperazine is concentrated by evaporation of the solvent and subjected to vacuum reduced pressure distillation or rectification at temperatures around 90–95 °C. This step effectively separates the target compound from impurities, including disubstituted byproducts.
The final product is collected as a high-purity fraction, suitable for industrial applications.
| Parameter | Typical Range/Value |
|---|---|
| Concentration method | Vacuum evaporation |
| Distillation temperature | 90–95 °C |
| Product purity | High purity (specific % not always disclosed) |
Research Findings and Optimization Notes
- The use of piperazine mono-hydrochloride intermediate improves selectivity and reduces disubstituted impurities compared to direct alkylation of free piperazine.
- Solvent choice impacts reaction rate and purity: polar solvents like methanol and ethanol favor faster reactions but may require more careful solvent removal; non-polar solvents like dichloromethane provide cleaner separations but may require longer reaction times.
- Recycling of piperazine dihydrochloride byproduct reduces raw material costs and environmental impact.
- Reaction temperature and time are critical parameters to balance conversion and minimize side reactions.
- Vacuum distillation under reduced pressure is essential for obtaining high-purity product and removing residual solvents and impurities.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Piperazine mono-hydrochloride formation | Piperazine + Piperazine dihydrochloride in MeOH/EtOH/H2O, reflux 1–1.2 h, cool, filter, dry | Intermediate salt, high yield |
| 2. Alkylation | Piperazine mono-hydrochloride + 2-(2-chloro-5-methyl-phenoxy)ethyl chloride, solvent (polar/non-polar), 40–100 °C, 2–6.5 h | Crude product + piperazine dihydrochloride byproduct |
| 3. Byproduct recovery | Filtration, washing, drying at 50–65 °C | Recyclable piperazine dihydrochloride |
| 4. Purification | Vacuum evaporation and reduced pressure distillation at 90–95 °C | High-purity this compound |
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding phenoxyacetates.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include phenoxyacetates, dechlorinated derivatives, and substituted phenoxyethyl compounds .
Scientific Research Applications
Chemistry
1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including:
- Oxidation : Using reagents like potassium permanganate to form phenoxyacetates.
- Reduction : Employing hydrogen gas in the presence of palladium on carbon to yield dechlorinated derivatives.
- Substitution : Nucleophilic substitution reactions can occur at the chlorine atom, allowing for the introduction of different functional groups.
Biology
The compound is studied for its biological activities , which include:
- Antimicrobial Activity : It shows potential in inhibiting microbial growth by interfering with enzymes critical for cell wall synthesis.
- Antifungal Properties : Research indicates effectiveness against certain fungal strains.
- Cytotoxicity : Preliminary studies suggest it may have anticancer properties against specific cancer cell lines.
Medicine
In the medical field, ongoing research aims to explore its potential as a therapeutic agent for various diseases. Its mechanisms of action involve binding to specific enzymes or receptors, altering their activity and leading to desired biological effects.
Industrial Applications
This compound is also utilized in the production of polymers , resins , and other industrial chemicals. Its unique properties make it suitable for applications requiring specific chemical characteristics.
Case Studies and Research Findings
Several studies have focused on evaluating the biological effects of this compound:
- Antimicrobial Evaluation : Studies demonstrate its effectiveness against bacterial strains, suggesting potential use in developing new antimicrobial agents.
- Cytotoxicity Studies : Investigations into its effects on cancer cell lines reveal promising results that warrant further exploration into its anticancer potential.
- Pharmacological Profiling : Comprehensive profiling helps understand its pharmacokinetics and dynamics, paving the way for future therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Piperazine Derivatives
Substituent Effects on Aromatic Rings
The target compound’s 2-chloro-5-methyl-phenoxy group distinguishes it from other piperazine derivatives. Key comparisons include:
- Methyl Group: The 5-methyl group increases lipophilicity, which could improve blood-brain barrier penetration relative to non-methylated analogs like 1-[2-(2-chlorophenoxy)ethyl]piperazine .
Pharmacological Profile
- Dopamine/Serotonin Transporter Affinity: Unlike GBR12909, which has high DAT affinity (IC₅₀ ~1–10 nM) due to its bis(4-fluorophenyl)methoxy group , the target compound’s phenoxyethyl chain may shift selectivity toward serotonin transporters (SERT) or other targets.
- Enzyme Inhibition: Compared to ACAT inhibitors like [K-604], the chloro-methyl-phenoxy group may modulate interactions with hydrophobic enzyme pockets .
Data Tables: Comparative Analysis
Table 1: Binding Affinities of Select Piperazine Derivatives
| Compound | Target | IC₅₀ (nM) | Selectivity | |
|---|---|---|---|---|
| GBR12909 | DAT | 2.1 | DAT > SERT > NET | |
| 1-[2-(3-Chlorophenoxy)ethyl]piperazine | Sigma-1 receptor | 120 | Moderate sigma-1 affinity | |
| [K-604] | ACAT | 8.5 | ACAT-1 inhibition |
Table 2: Physicochemical Properties
Key Research Findings
- Synthetic Flexibility: The phenoxyethyl side chain allows modular substitution, enabling optimization for target specificity (e.g., replacing chlorine with fluorine for enhanced metabolic stability) .
- Metabolism : Unlike Lu AA21004, which forms N-oxide/N-glucuronide metabolites , the target compound’s chloro and methyl groups may direct oxidative metabolism toward hydroxylation or dechlorination pathways.
- Receptor Interactions: Piperazines with distal aromatic substituents (e.g., biphenylpiperazines) exhibit 5-HT₇ receptor affinity, whereas the target compound’s phenoxy group may favor sigma or adrenergic receptors .
Biological Activity
1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its versatility in drug design, combined with a chloro-substituted phenoxyethyl moiety. This unique structure contributes to its distinct biological activities.
Biological Activities
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, likely due to its ability to inhibit enzymes involved in microbial cell wall synthesis.
- Antifungal Properties : Research indicates that it may also possess antifungal effects, which are being explored for therapeutic applications.
- Cytotoxicity : Preliminary studies suggest that the compound shows cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, leading to altered activity that manifests as antimicrobial or cytotoxic effects. For instance, it may inhibit the activity of enzymes critical for microbial survival, thereby exerting its antimicrobial properties.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Antimicrobial Evaluation :
- Cytotoxicity Studies :
- Pharmacological Profiling :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Antimicrobial Activity | Antifungal Activity | Cytotoxicity (IC50) | Other Activities |
|---|---|---|---|---|
| This compound | Yes | Yes | Varies (e.g., 40.54 μg/mL for A549) | Antidepressant-like effects |
| 2-Chloro-5-methylphenol | Moderate | Moderate | Not specified | Antimicrobial |
| 2-Chloro-5-methylpyridine | Moderate | Low | Not specified | Antiviral |
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 25–40°C | ±15% efficiency |
| CuSO₄ Loading | 0.2–0.4 equiv. | Reduces dimerization |
| Solvent Ratio (H₂O:DCM) | 1:2 | Maximizes CuAAC rate |
Q. Table 2: Stability Under Accelerated Conditions
| Condition | Half-Life (Days) | Major Degradants |
|---|---|---|
| pH 7.4, 37°C | 7.2 | Phenolic byproduct |
| pH 2.0, 25°C | 3.8 | Chloride hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
